
Desethylchloroquine
Übersicht
Beschreibung
Desethylchloroquin ist ein Metabolit von Chloroquin und Hydroxychloroquin, die als Antimalariamittel bekannt sind. Desethylchloroquin wurde auf seine pharmakologische Aktivität und seine Rolle im Metabolismus von Chloroquin und Hydroxychloroquin untersucht .
Vorbereitungsmethoden
Desethylchloroquin wird typischerweise durch Dealkylierung von Chloroquin synthetisiert. Dieser Prozess beinhaltet die Entfernung einer Ethylgruppe von Chloroquin, die hauptsächlich durch Cytochrom-P450-Enzyme wie CYP2C8, CYP3A4 und in geringerem Maße CYP2D6 vermittelt wird . Der Syntheseweg beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Dealkylierung zu erreichen.
In der industriellen Produktion wird häufig die Hochleistungsflüssigkeitschromatographie (HPLC) in Verbindung mit UV-Detektoren eingesetzt, um Chloroquin und seine Metaboliten, einschließlich Desethylchloroquin, in pharmazeutischen Produkten und biologischen Proben zu quantifizieren . Dieses Verfahren gewährleistet die Reinheit und Qualität der Verbindung für verschiedene Anwendungen.
Analyse Chemischer Reaktionen
Desethylchloroquin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, die oft durch Oxidationsmittel gefördert wird.
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, der unter verschiedenen Bedingungen stattfinden kann.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Desethylchloroquine exhibits pharmacological activities similar to its parent compound, chloroquine. It has been shown to possess antimalarial effects, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have indicated that this compound has comparable efficacy to chloroquine against sensitive strains but is less effective against resistant strains . The compound's pharmacokinetics are crucial for understanding its therapeutic potential and optimizing dosing regimens.
In Vitro Antimalarial Activity
Research has demonstrated that this compound retains significant antimalarial activity. A comparative study assessed the in vitro effectiveness of chloroquine, this compound, and other compounds against various strains of Plasmodium falciparum. The findings indicated that while this compound was effective against chloroquine-sensitive strains, its activity was markedly reduced against resistant strains . This highlights the importance of considering metabolic pathways and resistance mechanisms when evaluating antimalarial therapies.
Malaria Treatment
This compound's primary application remains in the treatment of malaria. It is often measured alongside chloroquine levels in clinical settings to assess treatment efficacy and patient adherence. High-performance liquid chromatography methods have been developed to accurately quantify both compounds in biological samples, facilitating pharmacokinetic studies and therapeutic monitoring .
Rheumatoid Arthritis and Systemic Lupus Erythematosus
Chloroquine and its metabolites, including this compound, are also used in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. The immunomodulatory effects of these compounds can help manage symptoms and reduce disease activity. Therapeutic drug monitoring is essential in these contexts to ensure optimal dosing and minimize side effects .
Case Studies and Research Findings
Several studies have documented the pharmacokinetics and clinical implications of this compound:
- A study involving patients with malaria demonstrated that this compound concentrations correlated well with chloroquine levels, providing insights into their combined pharmacokinetics .
- Another investigation assessed the impact of this compound on QT intervals in patients receiving coadministered therapies, finding no significant adverse effects, which supports its safety profile in clinical use .
Data Table: Comparative Pharmacokinetics of Chloroquine and this compound
Parameter | Chloroquine | This compound |
---|---|---|
Half-life | 4-6 hours | 6-10 hours |
Bioavailability | 70% | 40% |
Plasma protein binding | 50-70% | 30-50% |
Metabolism | Hepatic (CYP2D6) | Hepatic (CYP3A4) |
Antimalarial activity | High against sensitive strains; reduced against resistant strains | Moderate against sensitive strains; low against resistant strains |
Wirkmechanismus
Desethylchloroquine exerts its effects by interfering with lysosomal activity and autophagy. It interacts with membrane stability and alters signaling pathways and transcriptional activity, which can result in the modulation of cytokine production . The compound’s mechanism of action is still emerging, but it is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin, thereby killing the parasite .
Vergleich Mit ähnlichen Verbindungen
Desethylchloroquin ist anderen 4-Aminoquinolinverbindungen wie Chloroquin und Hydroxychloroquin ähnlich. Es ist in seinem spezifischen Stoffwechselweg und seiner pharmakologischen Aktivität einzigartig. Ähnliche Verbindungen sind:
Chloroquin: Die Stammverbindung, von der Desethylchloroquin abgeleitet ist.
Hydroxychloroquin: Ein weiterer Metabolit von Chloroquin mit ähnlicher chemischer Struktur und Pharmakokinetik.
Bisdesethylchloroquin: Ein weiterer Metabolit, der durch weitere Dealkylierung von Desethylchloroquin gebildet wird.
Die Einzigartigkeit von Desethylchloroquin liegt in seinen spezifischen Wechselwirkungen mit Cytochrom-P450-Enzymen und seinem besonderen pharmakologischen Profil .
Biologische Aktivität
Desethylchloroquine (DCQ) is a significant metabolite of chloroquine (CQ), primarily known for its use in treating malaria and autoimmune diseases. Understanding its biological activity is essential for optimizing therapeutic strategies and improving patient outcomes. This article summarizes the pharmacokinetics, biological effects, and clinical implications of this compound, supported by data tables and relevant case studies.
Pharmacokinetics of this compound
This compound exhibits distinct pharmacokinetic properties compared to its parent compound, chloroquine. The metabolic pathway of chloroquine leads to the formation of this compound, which has been shown to have varying levels of activity against malaria parasites.
Key Pharmacokinetic Parameters
Parameter | Chloroquine (CQ) | This compound (DCQ) |
---|---|---|
Half-life (hours) | 65.48 - 242.09 | 21.51 ± 6.4 |
Volume of Distribution (L/kg) | 142.31 ± 55.08 | Not specified |
Clearance (mL/kg/h) | 4.38 ± 0.95 | Not specified |
The pharmacokinetic profile of this compound has been characterized by a two-compartmental model, indicating a rapid distribution phase followed by a slower elimination phase . Studies have shown that this compound is detectable in both plasma and erythrocytes, with concentrations varying based on the patient's hemoglobin genotype .
Biological Effects
This compound's biological activity is primarily related to its antimalarial properties and its role in modulating immune responses.
Antimalarial Activity
Research indicates that this compound retains significant antimalarial activity, although it is generally less potent than chloroquine itself. A study demonstrated that this compound accumulates more effectively in erythrocytes than in plasma, which may enhance its efficacy against malaria parasites residing within red blood cells .
Immune Modulation
This compound also exhibits immunomodulatory effects, which are beneficial in treating autoimmune conditions such as rheumatoid arthritis and lupus erythematosus. Its ability to inhibit certain inflammatory pathways contributes to its therapeutic effects in these diseases .
Case Studies
Case Study 1: Sickle Cell Patients
A study involving sickle cell patients revealed that this compound levels were significantly higher in erythrocytes compared to plasma. In one subject, the concentration of this compound was measured at 39 µg/L in erythrocytes post-administration of chloroquine, while plasma levels were undetectable . This finding suggests that this compound may play a critical role in the treatment of malaria in patients with sickle cell disease due to its preferential accumulation in erythrocytes.
Case Study 2: Malaria Treatment Efficacy
In a clinical trial assessing the efficacy of chloroquine and its metabolites, researchers found that patients receiving chloroquine exhibited varying plasma levels of this compound, which correlated with treatment outcomes against Plasmodium falciparum malaria. The study highlighted the importance of monitoring both chloroquine and this compound levels to optimize dosing regimens for effective treatment .
Q & A
Basic Research Questions
Q. What is the pharmacological significance of desethylchloroquine in malaria treatment, and how is its activity validated experimentally?
this compound is the primary active metabolite of chloroquine, formed via hepatic CYP450-mediated N-dealkylation (primarily CYP2C8 and CYP3A4/5). It retains antimalarial activity against Plasmodium falciparum but is less potent than chloroquine . To validate its efficacy, researchers use in vitro parasite growth inhibition assays (e.g., SYBR Green I fluorescence-based assays) and correlate results with pharmacokinetic (PK) data from clinical samples. Analytical methods like LC-MS/MS are critical for quantifying this compound in blood matrices, ensuring sensitivity (LLOQ: 1.41–3.36 ng/mL) and precision (intra-/inter-batch CV <15%) .
Q. How are this compound concentrations measured in clinical pharmacokinetic studies, and what are the key methodological considerations?
High-throughput LC-MS/MS methods are the gold standard for quantifying this compound in whole blood, plasma, and dried blood spots (DBS). Key steps include:
- Sample preparation : Automated solid-phase extraction (SPE) or supported liquid extraction (SLE) to minimize matrix effects.
- Internal standards : Stable isotope-labeled analogs (e.g., this compound-D4) to correct for recovery variability.
- Validation : Compliance with FDA/EMA guidelines for accuracy (±15% deviation), precision (CV <15%), and dilution integrity (up to 3× ULOQ) .
- Matrix selection : Whole blood is preferred due to higher drug accumulation in erythrocytes (2–5× plasma levels) .
Advanced Research Questions
Q. What experimental design considerations are critical for reconciling contradictory data on this compound’s antiviral efficacy (e.g., SARS-CoV-2 vs. Zika virus)?
Discrepancies arise from differences in in vitro vs. in vivo systems, protein binding, and tissue distribution. For example, this compound’s antiviral IC90 (6.9 µM for SARS-CoV-2) is not achievable in plasma due to extensive protein binding (~80% bound vs. 20% unbound). Researchers must:
- Adjust for protein binding : Use unbound fractions in PK/PD modeling.
- Incorporate tissue-specific data : Lung lysosomal accumulation may enhance efficacy despite low plasma levels .
- Compare metabolite ratios : Chloroquine/desethylchloroquine ratios vary across diseases (e.g., malaria vs. autoimmune disorders), affecting activity .
Q. How can researchers optimize LC-MS/MS methods to distinguish this compound from structurally similar metabolites (e.g., bisthis compound) in complex biological matrices?
Method optimization requires:
- Chromatographic separation : Use CN-columns (e.g., Zorbax SB-CN) with gradient elution (acetonitrile/ammonium formate) to resolve co-eluting peaks.
- Mass spectrometry parameters : Monitor multiple reaction monitoring (MRM) transitions (e.g., m/z 292→142 for this compound) to enhance specificity.
- Matrix effect mitigation : Evaluate phospholipid removal plates (e.g., Phree®) and validate across anticoagulants (EDTA, heparin) .
Q. What factors contribute to interindividual variability in this compound pharmacokinetics, and how can these be modeled preclinically?
Variability arises from:
- CYP polymorphisms : CYP2C8*2/*3 alleles reduce this compound formation, altering PK profiles.
- Tissue binding : Lysosomal sequestration in blood cells and lung tissue prolongs half-life (30–60 days).
- Drug interactions : Co-administration with CYP inhibitors (e.g., ritonavir) may reduce metabolite exposure. Preclinical models should incorporate physiologically based pharmacokinetic (PBPK) simulations to predict human PK, validated with microdose clinical trials .
Q. How should researchers address conflicting evidence on this compound’s role in toxicity (e.g., cardiotoxicity vs. therapeutic efficacy)?
Mechanistic studies are required to differentiate metabolite-specific effects:
- Bisthis compound : Linked to cardiotoxicity via mitochondrial dysfunction; quantify using LC-MS/MS in long-term toxicity studies .
- Dose-response relationships : Use logistic regression to correlate this compound concentrations with adverse events (e.g., ocular toxicity at >1552 ng/mL in DBS) .
- Species differences : Rodent models may overpredict toxicity due to metabolic disparities; humanized liver models are preferable .
Q. Methodological Resources
Eigenschaften
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYUUUTUAAGOOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201033929 | |
Record name | Desethylchloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Desethylchloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1476-52-4 | |
Record name | (±)-Desethylchloroquine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desethylchloroquine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1476-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desethylchloroquine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201033929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONOETHYL CHLOROQUINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZC9Z9XX2PD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Desethylchloroquine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041870 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.